

## An In-depth Technical Guide to Sudoterb: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Sudoterb** (also known as LL3858) is a promising anti-tubercular agent with demonstrated activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of **Sudoterb**'s chemical structure, physicochemical properties, mechanism of action, synthesis, and its preclinical and clinical evaluation. The information is intended to support further research and development of this compound as a potential new therapy for tuberculosis.

#### **Chemical Structure and Physicochemical Properties**

**Sudoterb** is a novel synthetic compound. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Sudoterb



| Property          | Value                                                                                                                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-(2-methyl-5-phenyl-3-((4-(3-<br>(trifluoromethyl)phenyl)piperazi<br>n-1-yl)methyl)-1H-pyrrol-1-<br>yl)isonicotinamide                                                              | [1]       |
| Synonyms          | LL3858, LL-3858                                                                                                                                                                      | [1]       |
| CAS Number        | 676266-31-2 (free base);<br>1044503-04-9<br>(dihydrochloride)                                                                                                                        | [1][2]    |
| Molecular Formula | C <sub>29</sub> H <sub>28</sub> F <sub>3</sub> N <sub>5</sub> O (free base);<br>C <sub>29</sub> H <sub>30</sub> Cl <sub>2</sub> F <sub>3</sub> N <sub>5</sub> O<br>(dihydrochloride) | [1][2]    |
| Molecular Weight  | 519.56 g/mol (free base);<br>592.49 g/mol (dihydrochloride)                                                                                                                          | [2][3]    |
| Appearance        | White to light yellow solid                                                                                                                                                          | [3]       |
| Solubility        | Soluble in DMSO (100 mg/mL)                                                                                                                                                          | [3]       |
| рКа               | Data not available                                                                                                                                                                   |           |
| LogP              | Data not available                                                                                                                                                                   |           |

#### **Mechanism of Action**

**Sudoterb**'s primary mechanism of action is believed to be the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis.[2] This enzyme is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase, **Sudoterb** disrupts the energy metabolism of the bacterium, leading to cell death. This mechanism is similar to that of the approved anti-tuberculosis drug, bedaquiline.









Click to download full resolution via product page

Caption: Proposed mechanism of action of **Sudoterb**.



At present, specific details on the downstream signaling pathways affected by **Sudoterb**-mediated ATP synthase inhibition in M. tuberculosis have not been extensively reported in publicly available literature.

## **Synthesis**

A general synthetic route for **Sudoterb** has been described in patent literature. The synthesis involves a multi-step process, with key intermediates being 1-phenyl-pentane-1,4-dione and isonicotinic hydrazide. A simplified schematic of the synthesis is provided below.



Click to download full resolution via product page

Caption: A simplified overview of the synthesis of **Sudoterb**.

# Experimental Protocol (General Outline based on Patent Literature)



A detailed, step-by-step experimental protocol for the synthesis of **Sudoterb** is not readily available in peer-reviewed literature. However, based on patent information, the synthesis can be outlined as follows:

- Formation of the Pyrrole Ring: 1-(phenyl)-pentane-1,4-dione is reacted with isonicotinic
  hydrazide in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable
  solvent like dichloromethane. The reaction is heated under reflux with azeotropic removal of
  water to drive the reaction to completion, yielding the core pyrrole structure.
- Mannich Reaction: The resulting pyrrole intermediate undergoes a Mannich reaction with formaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine to introduce the piperazinylmethyl side chain at the 3-position of the pyrrole ring, affording **Sudoterb**.
- Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

# Biological Activity In Vitro Activity

**Sudoterb** has demonstrated potent in vitro activity against M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 2: In Vitro Activity of **Sudoterb** against M. tuberculosis

| Parameter           | Value              | Reference |
|---------------------|--------------------|-----------|
| MIC90               | 0.06–0.5 μg/mL     | [2]       |
| IC₅₀ (ATP synthase) | Data not available |           |

### **In Vivo Activity**

Preclinical studies in murine models of tuberculosis have shown that **Sudoterb** is orally active and effective at reducing bacterial load.

Table 3: In Vivo Efficacy and Toxicology of Sudoterb in Mice



| Parameter                  | Value                                                      | Reference |
|----------------------------|------------------------------------------------------------|-----------|
| Effective Dose             | 12.5 mg/kg and 25 mg/kg<br>(oral, daily for 4 and 8 weeks) | [3][4]    |
| LD50                       | 700 mg/kg (oral)                                           | [3][4]    |
| Pharmacokinetic Parameters |                                                            |           |
| Cmax                       | Data not available                                         |           |
| Tmax                       | Data not available                                         | _         |
| AUC                        | Data not available                                         | _         |
| Half-life                  | Data not available                                         | _         |

## **Experimental Protocols**

Detailed experimental protocols for the biological evaluation of **Sudoterb** are not available in the public domain. However, standardized methodologies for key assays are described below.

## **Minimum Inhibitory Concentration (MIC) Determination**

A standard broth microdilution method is typically used to determine the MIC of a compound against M. tuberculosis.





Click to download full resolution via product page

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).



- Preparation of Sudoterb Solutions: A stock solution of Sudoterb is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
- Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. The plates are then incubated at 37°C for a defined period, typically 7-14 days.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

#### **ATP Synthase Inhibition Assay**

The inhibitory activity of **Sudoterb** against M. tuberculosis ATP synthase can be assessed using a biochemical assay that measures ATP synthesis or hydrolysis.

- Preparation of Mycobacterial Membranes: Membranes containing the F1F0-ATP synthase are isolated from M. tuberculosis or a surrogate mycobacterial species.
- Assay Reaction: The membrane preparation is incubated with varying concentrations of Sudoterb.
- Measurement of ATP Synthesis/Hydrolysis:
  - ATP Synthesis: The reaction is initiated by the addition of ADP and a phosphate donor.
     The amount of ATP produced is measured, often using a luciferase-based luminescence assay.
  - ATP Hydrolysis: The reverse reaction is measured by providing ATP as a substrate and quantifying the release of inorganic phosphate or the change in pH.
- IC<sub>50</sub> Determination: The concentration of **Sudoterb** that results in 50% inhibition of ATP synthase activity (IC<sub>50</sub>) is calculated from the dose-response curve.



#### **Murine Model of Tuberculosis Efficacy Study**

The in vivo efficacy of **Sudoterb** is typically evaluated in a mouse model of chronic tuberculosis infection.

- Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M. tuberculosis H37Rv.
- Treatment: After a pre-determined period to allow for the establishment of a chronic infection, mice are treated with **Sudoterb**, typically administered orally via gavage, for several weeks.
   A control group receives the vehicle alone.
- Assessment of Bacterial Load: At various time points during and after treatment, groups of
  mice are euthanized, and their lungs and spleens are harvested. The organs are
  homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to
  determine the number of viable bacteria (CFU).
- Evaluation of Efficacy: The efficacy of **Sudoterb** is determined by the reduction in the bacterial load in the lungs and spleens of treated mice compared to the untreated control group.

#### **Clinical Development**

**Sudoterb** has undergone early-stage clinical development. A Phase IIa, open-label study (CTRI/2009/091/000741) was conducted to determine the early bactericidal activity, extended early bactericidal activity, and pharmacokinetics of **Sudoterb** in newly diagnosed, sputum smear-positive pulmonary tuberculosis patients.[5] While the trial has been completed, detailed results are not publicly available. The development of **Sudoterb** was reportedly paused.[2]

#### Conclusion

**Sudoterb** is a potent anti-tuberculosis agent with a promising mechanism of action. Its in vitro and in vivo activity profile suggests that it could be a valuable addition to the arsenal of drugs used to treat tuberculosis, particularly in cases of drug resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety. The detailed information and protocols provided in this guide are intended to facilitate these future research endeavors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. N-(2-Methyl-5-phenyl-3-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-1H-pyrrol-1-yl)-4-pyridinecarboxamide | C29H28F3N5O | CID 6479837 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sudoterb Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sudoterb: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681174#understanding-the-chemical-structure-and-properties-of-sudoterb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com